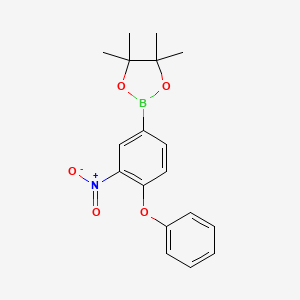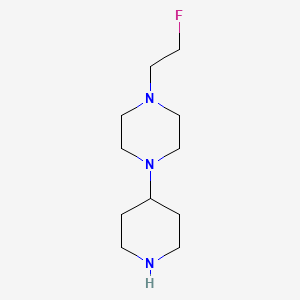
1-(2-Fluoroethyl)-4-(4-piperidinyl)piperazine
Descripción general
Descripción
1-(2-Fluoroethyl)-4-(4-piperidinyl)piperazine (FEPP) is a synthetic compound with a variety of applications in scientific research. FEPP is a member of the piperazine family of compounds, which are cyclic amines with a variety of industrial, pharmaceutical, and research uses. FEPP has been extensively studied for its biochemical and physiological effects, and has been used to study various biological processes.
Aplicaciones Científicas De Investigación
Potential Antipsychotic Applications
- A study conducted by Bolós et al. (1996) explored derivatives of piperazine and piperidine, including compounds structurally related to 1-(2-Fluoroethyl)-4-(4-piperidinyl)piperazine, for their potential as atypical antipsychotics. They found that these compounds showed promise in inhibiting behaviors in mice models predictive of antipsychotic efficacy (Bolós et al., 1996).
Antibacterial Properties
- Ziegler et al. (1990) synthesized a range of 6-fluoro-7-substituted-1,4-dihydro-4-oxoquinoline-3-carboxylic acids incorporating piperazine derivatives. This study found that some of these compounds, structurally similar to this compound, showed comparable in vitro antibacterial activity to the reference compound ciprofloxacin (Ziegler et al., 1990).
Potential for Serotonin Receptor Antagonism
- Perregaard et al. (1992) synthesized a series of indoles substituted with piperazinyl and piperidinyl, related to this compound, showing potent serotonin 5-HT2 receptor affinity and potential for central serotonin receptor antagonism in rat models (Perregaard et al., 1992).
Potential in Treating Neurological Disorders
- A study by van Niel et al. (1999) on fluorinated piperidine and piperazine derivatives found compounds that maintained high affinity and selectivity for the 5-HT1D receptor. These compounds, structurally related to this compound, showed potential in treating neurological disorders through their effect on serotonin receptors (van Niel et al., 1999).
Propiedades
IUPAC Name |
1-(2-fluoroethyl)-4-piperidin-4-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22FN3/c12-3-6-14-7-9-15(10-8-14)11-1-4-13-5-2-11/h11,13H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOIJMGCLCNPFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCN(CC2)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
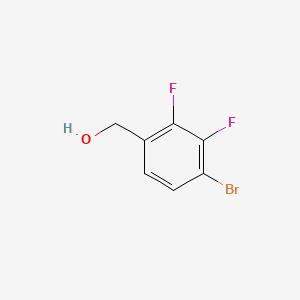

![N-cyclohexyl-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1444615.png)
![[1-(Trifluoromethyl)cyclobutyl]methanol](/img/structure/B1444617.png)
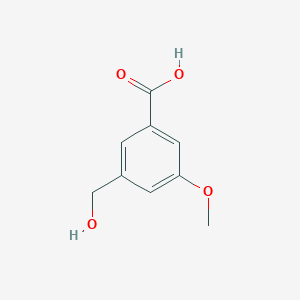
![2,7-Bis[N,N-bis(4-methoxyphenyl)amino]-9,9-spirobi[9H-fluorene]](/img/structure/B1444624.png)
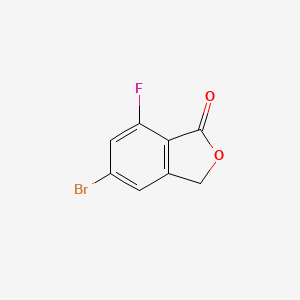
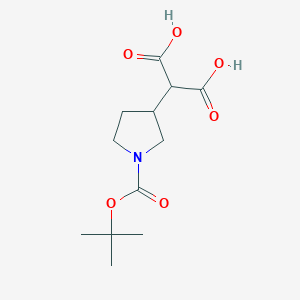
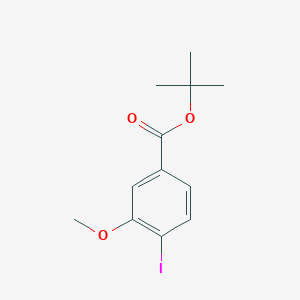
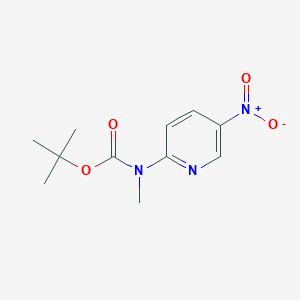
![exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B1444631.png)


